molecular formula C12H11N3 B12943187 2,5-Dimethyl-1-phenyl-1H-imidazole-4-carbonitrile

2,5-Dimethyl-1-phenyl-1H-imidazole-4-carbonitrile

Cat. No.: B12943187
M. Wt: 197.24 g/mol
InChI Key: DWVYTQZXXKEQSD-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-phenyl-1H-imidazole-4-carbonitrile is a heterocyclic compound belonging to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 2,5-Dimethyl-1-phenyl-1H-imidazole-4-carbonitrile typically involves the cyclization of amido-nitriles. One common method includes the reaction of benzylamine with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The reaction conditions are mild, allowing for the inclusion of various functional groups . Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,5-Dimethyl-1-phenyl-1H-imidazole-4-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: The imidazole ring allows for various substitution reactions, particularly at the nitrogen atoms. Common reagents include alkyl halides and acyl chlorides.

    Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

2,5-Dimethyl-1-phenyl-1H-imidazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential in biological assays, particularly in enzyme inhibition studies.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: It is used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-phenyl-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s imidazole ring is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

2,5-Dimethyl-1-phenyl-1H-imidazole-4-carbonitrile can be compared with other imidazole derivatives such as:

    1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Known for its vasodilatory properties.

    2-Phenyl-4,5-imidazole dicarboxylate: Used in the synthesis of metal-organic frameworks.

    4-Phenyl-1H-imidazole: Commonly used in pharmaceutical applications.

Each of these compounds has unique properties and applications, but this compound stands out due to its specific structural features and versatile reactivity.

Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

2,5-dimethyl-1-phenylimidazole-4-carbonitrile

InChI

InChI=1S/C12H11N3/c1-9-12(8-13)14-10(2)15(9)11-6-4-3-5-7-11/h3-7H,1-2H3

InChI Key

DWVYTQZXXKEQSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1C2=CC=CC=C2)C)C#N

Origin of Product

United States

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